tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate

Catalog No.
S15851160
CAS No.
M.F
C14H15BrN2O5
M. Wt
371.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-c...

Product Name

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 3-bromo-5-methoxy-6-nitroindole-1-carboxylate

Molecular Formula

C14H15BrN2O5

Molecular Weight

371.18 g/mol

InChI

InChI=1S/C14H15BrN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3

InChI Key

SHXWIYNINXIFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)Br

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a complex structure characterized by an indole ring with several substituents, including a tert-butyl ester group, a bromine atom, a methoxy group, and a nitro group. Its molecular formula is C14_{14}H16_{16}BrN2_{2}O4_{4}, and it has a molecular weight of approximately 356.21 g/mol. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing nitro group. These characteristics make the compound susceptible to various nucleophilic substitution reactions at the bromine site. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, enhancing its versatility in organic synthesis. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the release of the tert-butyl alcohol and the corresponding carboxylic acid.

Research indicates that tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate exhibits significant biological activities, including potential anticancer and antimicrobial properties. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it may interact with various molecular targets involved in cancer cell signaling pathways. The presence of the nitro group is particularly noteworthy as it can enhance biological activity through redox reactions within cellular environments.

The synthesis of tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate typically involves several key steps:

  • Bromination: The starting material, 5-methoxy-6-nitroindole, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
  • Esterification: The brominated intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

This multi-step synthetic route allows for the introduction of various functional groups while maintaining high selectivity and yield.

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate has several applications in scientific research and industry:

  • Medicinal Chemistry: It serves as a precursor for developing new therapeutic agents, particularly in anticancer drug discovery.
  • Organic Synthesis: The compound is used as an intermediate in synthesizing more complex organic molecules and natural product analogs.
  • Biological Research: Its potential biological activities make it suitable for studies aimed at understanding disease mechanisms and developing novel treatments.

Interaction studies involving tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate focus on its binding affinities with various biological targets. Early data suggest that this compound may interact with proteins involved in cancer signaling pathways, which could be crucial for understanding how modifications to the indole scaffold influence biological outcomes and therapeutic efficacy.

Several compounds share structural similarities with tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate. These compounds possess unique properties due to variations in their substituents:

Compound NameCAS NumberSimilarity Index
tert-butyl 3-bromo-4-nitro-1H-indole-1-carboxylate1713160-51-00.97
tert-butyl 3-bromo-6-cyano-1H-indole-1-carboxylate2089326-20-30.86
tert-butyl 5-nitro-1H-indole-1-carboxylate166104-19-40.84
tert-butyl 6-nitro-1H-indole-1-carboxylate219552-64-40.83
tert-butyl 4-nitro-1H-indole-1-carboxylate913836-24-50.82

These compounds highlight the diversity within the indole family and underscore how variations in substituents can lead to distinct chemical behaviors and biological activities. The unique combination of functional groups in tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate positions it as a valuable candidate for further research and development in medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

370.01643 g/mol

Monoisotopic Mass

370.01643 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

Explore Compound Types